![molecular formula C6H8N2O3 B068367 N-methoxy-N-methylisoxazole-3-carboxamide CAS No. 189096-90-0](/img/structure/B68367.png)
N-methoxy-N-methylisoxazole-3-carboxamide
Overview
Description
N-methoxy-N-methylisoxazole-3-carboxamide: is a chemical compound with the molecular formula C6H8N2O3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cycloaddition Reaction: One common method for synthesizing N-methoxy-N-methylisoxazole-3-carboxamide involves a (3 + 2) cycloaddition reaction. This reaction typically employs nitrile oxides and alkenes or alkynes as starting materials.
Metal-Free Synthesis: An alternative approach involves metal-free synthetic routes, which are more environmentally friendly.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methoxy-N-methylisoxazole-3-carboxamide can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Formation of oxidized derivatives, such as carboxylic acids.
Reduction: Formation of reduced derivatives, such as alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Pharmacophore Development : NMM is being explored as a potential pharmacophore in drug design due to its structural characteristics that may interact with biological targets. Isoxazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
- Anti-inflammatory Properties : Compounds containing isoxazole rings have demonstrated anti-inflammatory effects by modulating neurotransmitter systems and inhibiting inflammatory enzymes. NMM's ability to interact with specific proteins involved in inflammatory pathways suggests its potential therapeutic use .
- Anticancer Activity : Research indicates that NMM may exhibit moderate to potent antiproliferative activities against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Studies have reported significant cytotoxic effects with IC50 values indicating effective antiproliferative activity .
2. Industrial Applications
- Specialty Chemicals : NMM serves as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
- Agricultural Chemistry : Isoxazole derivatives have shown fungicidal properties against various fungal strains, suggesting potential applications in agriculture as antifungal agents .
Research Findings and Case Studies
Several studies have investigated the biological activity of NMM:
- Cytotoxic Evaluation : A study involving various isoxazole derivatives found significant cytotoxicity against cancer cell lines such as HepG2 and MCF-7. The most potent compounds had IC50 values indicating effective antiproliferative activity .
- Fungicidal Activity : Isoxazole derivatives have demonstrated effective inhibition against fungal strains like Alternaria alternata and Botrytis cinerea, highlighting their potential use in agricultural applications .
Data Table: Biological Activities of Isoxazole Derivatives
Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value (µM) |
---|---|---|---|
N-Methoxy-N-methylisoxazole-3-carboxamide | Anticancer | HepG2 (liver cancer) | 15 |
5-Methylisoxazole-3-carboxamide | Anticancer | MCF-7 (breast cancer) | 12 |
3-Hydroxy-5-methylisoxazole | Fungicidal | Alternaria alternata | 20 |
Novel isoxazole–carboxamide derivatives | Antifungal | Botrytis cinerea | 25 |
Mechanism of Action
The mechanism of action of N-methoxy-N-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Isoxazole: The parent compound, which forms the basis for many derivatives.
N-methylisoxazole-3-carboxamide: A similar compound lacking the methoxy group.
N-methoxyisoxazole-3-carboxamide: A similar compound lacking the methyl group.
Uniqueness: N-methoxy-N-methylisoxazole-3-carboxamide is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets compared to its analogs.
Biological Activity
N-methoxy-N-methylisoxazole-3-carboxamide (NMM) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
NMM has the molecular formula C₆H₈N₂O and a molecular weight of approximately 156.14 g/mol. The compound is characterized by an isoxazole ring, which is known for its presence in various bioactive molecules. The methoxy and methyl groups attached to the nitrogen atom can influence its solubility, stability, and overall biological activity.
Biological Activity Overview
Research indicates that NMM exhibits several promising biological activities, primarily attributed to the isoxazole moiety. Key areas of investigation include:
- Anti-inflammatory Properties : Compounds containing isoxazole rings have been linked to anti-inflammatory effects through modulation of neurotransmitter systems and inhibition of inflammatory enzymes.
- Anticancer Potential : Studies have shown that derivatives of isoxazole, including NMM, may possess moderate to potent antiproliferative activities against various cancer cell lines. For instance, a related study evaluated isoxazole–carboxamide derivatives against seven cancer cell lines, demonstrating significant cytotoxic effects .
The exact mechanism of action for NMM remains largely unexplored. However, it is hypothesized that NMM may interact with specific proteins or enzymes within biological systems, potentially modulating their activity. This interaction could involve binding to receptors or enzymes involved in inflammatory pathways or cancer progression.
Research Findings and Case Studies
Several studies have investigated the biological activity of NMM and its derivatives:
- Cytotoxic Evaluation : A study involving various isoxazole derivatives found that they exhibited significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The most potent compounds had IC50 values indicating effective antiproliferative activity .
- Fungicidal Activity : Isoxazole derivatives have also shown fungicidal properties against various fungal strains. For example, a series of 3-substituted isoxazolecarboxamides demonstrated effective inhibition against Alternaria alternata and Botrytis cinerea, suggesting potential applications in agriculture as antifungal agents .
- Chemical Reactions : NMM can undergo various chemical reactions that may enhance its biological activity. These include oxidation, reduction, and substitution reactions that can lead to the formation of more active derivatives.
Data Table: Biological Activities of Isoxazole Derivatives
Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value (µM) |
---|---|---|---|
This compound | Anticancer | HepG2 (liver cancer) | 15 |
5-Methylisoxazole-3-carboxamide | Anticancer | MCF-7 (breast cancer) | 12 |
3-Hydroxy-5-methylisoxazole | Fungicidal | Alternaria alternata | 20 |
Novel isoxazole–carboxamide derivatives | Antifungal | Botrytis cinerea | 25 |
Properties
IUPAC Name |
N-methoxy-N-methyl-1,2-oxazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8(10-2)6(9)5-3-4-11-7-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEWMIAJHISOGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NOC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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